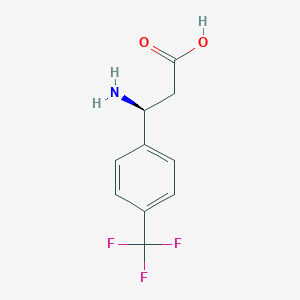

(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRZHVLIRZFQO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363266 | |

| Record name | (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790203-84-8 | |

| Record name | (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 790203-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry. The presence of a trifluoromethyl group on the phenyl ring imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity, making it a valuable building block in the synthesis of pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Strategic Approaches to Stereoselective Synthesis

The synthesis of enantiomerically pure β-amino acids is a well-explored field, with several robust strategies available. For the specific synthesis of this compound, three principal pathways offer high enantioselectivity and efficiency:

-

Enzymatic Kinetic Resolution: This classic and highly effective method involves the separation of a racemic mixture of the β-amino acid ester using a stereoselective enzyme.

-

Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful technique that introduces the chiral center through the hydrogenation of a prochiral enamide precursor using a chiral rhodium catalyst.

-

Organocatalytic Asymmetric Mannich and Michael Reactions: These methods construct the carbon-nitrogen and carbon-carbon bonds stereoselectively using small organic molecules as catalysts.

This guide will delve into the technical details of each of these approaches, providing a comparative analysis to inform the selection of the most suitable pathway for a given research or development objective.

Enzymatic Kinetic Resolution: A Precise and Scalable Method

Enzymatic kinetic resolution is a highly reliable method for obtaining enantiomerically pure β-amino acids. The strategy relies on the synthesis of a racemic mixture of an ester of 3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, followed by selective hydrolysis of one enantiomer by a lipase.

Workflow for Enzymatic Kinetic Resolution

Physicochemical properties of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of (s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and modulate electronic properties, thereby enhancing binding affinity and bioavailability.[1][2] This guide focuses on this compound, a chiral non-proteinogenic β-amino acid that serves as a critical building block in the synthesis of advanced therapeutic agents.

As a β-amino acid, its structure offers unique conformational constraints when incorporated into peptide backbones, leading to the creation of peptidomimetics with improved resistance to proteolytic degradation.[2] The specific (S)-stereochemistry is paramount, as biological targets such as enzymes and receptors often exhibit high stereoselectivity. This document provides a comprehensive technical overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in leveraging its full potential.

Molecular Identity and Core Properties

A precise understanding of the fundamental properties of a molecule is the bedrock of its successful application. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | N/A |

| Synonyms | (S)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | N/A |

| CAS Number | 180263-44-9 | [3] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [3][4] |

| Molecular Weight | 233.19 g/mol | [3][4] |

| Appearance | Solid | [4] |

| SMILES | O=C(O)CC(c1ccc(cc1)C(F)(F)F) | [4] |

| InChI Key | ABDRZHVLIRZFQO-UHFFFAOYSA-N | [3][4] |

Solubility Profile: A pH-Dependent Challenge

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both chemical reactions and biological systems. This compound presents a classic solubility challenge due to its dual nature.

Causality of Solubility Behavior:

-

Zwitterionic Character: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At a neutral pH, it exists predominantly as a zwitterion, with internal charges that promote strong intermolecular ionic interactions. This creates a stable, crystal-lattice-like structure that requires significant energy to dissolve.[5]

-

Hydrophobicity: The presence of the 4-(trifluoromethyl)phenyl group imparts significant lipophilicity (hydrophobicity), which reduces its affinity for polar aqueous solvents.[5]

This combination results in poor solubility in neutral water but enhanced solubility in acidic or basic conditions, where the molecule becomes a fully charged cation or anion, respectively.

| Solvent | Solubility | Rationale & Insight |

| Water (neutral pH) | Poor | At its isoelectric point (pI), the net charge is zero, minimizing hydration and leading to precipitation.[5] |

| Aqueous Acid (pH < 4) | Increased | The amino group is protonated (-NH₃⁺), forming a cationic salt that is more readily solvated by water.[5] |

| Aqueous Base (pH > 9) | Increased | The carboxylic acid group is deprotonated (-COO⁻), forming an anionic salt that is more soluble.[5] |

| DMSO, DMF | Soluble | These polar aprotic solvents are effective at disrupting the intermolecular forces and solvating the molecule, making them ideal for preparing high-concentration stock solutions.[5] |

graph TD { node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];subgraph "Low pH (< pKa1)" A[style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Cationic Form\n-NH3+\n-COOH\n(Soluble)"]; end subgraph "Isoelectric Point (pI)" B[style="filled", fillcolor="#FBBC05", fontcolor="#202124", label="Zwitterionic Form\n-NH3+\n-COO-\n(Poorly Soluble)"]; end subgraph "High pH (> pKa2)" C[style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Anionic Form\n-NH2\n-COO-\n(Soluble)"]; end A -- "Increase pH" --> B; B -- "Increase pH" --> C;

}

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system for determining thermodynamic solubility, ensuring the measurement reflects a true equilibrium state.

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of varying pH values (e.g., pH 2, 4, 7, 9, 12) and organic solvents (e.g., DMSO). The presence of undissolved solid is critical for ensuring saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment should be run to validate that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Validation: The concentration of the compound in the supernatant should remain constant after the chosen equilibration time, confirming that a true equilibrium was achieved.

Acid-Base Dissociation Constants (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. As an amino acid, it has two key pKa values.

| Ionizable Group | Predicted pKa | Significance |

| Carboxylic Acid (-COOH) | ~3.6 | Governs the transition from the cationic form to the zwitterionic form. A predicted pKa for the related 3-isomer is 3.58.[6][7] |

| Amine (-NH₃⁺) | ~9-10 | Governs the transition from the zwitterionic form to the anionic form. This is a typical range for the ammonium group of amino acids.[8][9] |

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a direct measurement of the pKa values by monitoring pH changes upon the addition of a titrant.

-

Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol may be required if aqueous solubility is too low.

-

Acidic Titration: First, titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to fully protonate both functional groups (pH ~1.5).

-

Basic Titration: Begin the forward titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid is the pH at the half-equivalence point of the first buffer region. The pKa of the amino group is the pH at the half-equivalence point of the second buffer region. These points are most accurately found by identifying the peaks in the first derivative of the titration curve.

Thermal Properties and Lipophilicity

Melting Point

The melting point is a fundamental indicator of purity and the strength of the crystal lattice. A sharp melting range typically signifies high purity. For the related compound, 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, a melting point of 210-212°C has been reported, suggesting a highly stable crystal structure.[6][7]

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Finely grind a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample using a slow ramp rate (1-2°C per minute) near the expected temperature.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

Lipophilicity (LogP)

Lipophilicity is a critical parameter for predicting a drug's ability to cross cell membranes. The partition coefficient (LogP) measures the distribution of a compound between an organic phase (n-octanol) and an aqueous phase. The trifluoromethyl group is known to significantly increase lipophilicity.[2]

Insight: This computed value suggests the compound is relatively hydrophilic, which may seem counterintuitive given the CF₃-phenyl group. This is likely due to the powerful solvating effect of the charged amino and carboxyl groups in the zwitterionic form, which dominates at neutral pH. The LogD (distribution coefficient) would show a significant increase in lipophilicity at pH values where the compound is uncharged.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid | C10H10F3NO2 | CID 2766029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-3-(4-trifluoromethylphenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-AMINO-3-[3-(TRIFLUOROMETHYL)PHENYL]PROPANOIC ACID CAS#: 143438-91-9 [m.chemicalbook.com]

- 7. 143438-91-9 CAS MSDS (3-AMINO-3-[3-(TRIFLUOROMETHYL)PHENYL]PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 10. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent and Evolution of Trifluoromethyl-Substituted Phenylpropanoic Acids: A Technical Guide for Drug Discovery

Introduction: The Trifluoromethyl Group as a Cornerstone of Modern Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds has become a paramount strategy in the design of modern therapeutics. This small, yet powerful, functional group imparts a unique constellation of physicochemical properties that can profoundly enhance a drug candidate's pharmacological profile. The CF₃ group's strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability have made it a favored tool for medicinal chemists seeking to optimize absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding affinity.[1][2] This guide provides an in-depth exploration of the discovery, history, and synthesis of a significant class of compounds that leverage these benefits: the trifluoromethyl-substituted phenylpropanoic acids.

The journey of these compounds from niche chemical curiosities to blockbuster drugs and valuable research tools is a testament to the power of fluorine chemistry in medicine. We will delve into the historical context of their emergence, dissect key synthetic strategies, provide detailed experimental protocols, and present a comparative analysis of their properties, offering researchers, scientists, and drug development professionals a comprehensive resource on this important class of molecules.

I. Discovery and Historical Development: From Early Observations to Landmark Drugs

The story of trifluoromethyl-substituted phenylpropanoic acids is intrinsically linked to the broader history of organofluorine chemistry. While the first fluorinated pharmaceutical, the corticosteroid Fludrocortisone, was introduced in 1954, the investigation into the biological effects of trifluoromethyl groups dates back even further.[3][4] An early report by F. Lehmann in 1927 marked the initial foray into understanding the biological activity of trifluoromethyl compounds.[5]

The development of trifluoromethyl-substituted arylpropanoic acids gained momentum in the mid-20th century, driven by the quest for more stable and effective therapeutic agents.[2] Two prominent examples that highlight the successful application of this chemical motif are Fenfluramine and Flurbiprofen.

Fenfluramine: A Serotonergic Agent with a Complex History

Initially developed in the early 1960s, fenfluramine, a trifluoromethyl-substituted phenethylamine, emerged as an appetite suppressant.[6] Its mechanism of action involves the enhancement of serotonergic neurotransmission, leading to a feeling of satiety.[6] The inclusion of the trifluoromethyl group in the meta-position of the phenyl ring was a deliberate design choice to increase its lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile. Fenfluramine was often co-administered with phentermine in a combination known as "fen-phen." However, concerns over cardiovascular side effects led to its withdrawal from the market for obesity treatment. In a remarkable example of drug repurposing, fenfluramine has since been approved for the treatment of seizures associated with specific rare epilepsy syndromes.

Flurbiprofen: A Potent Anti-Inflammatory Agent

Flurbiprofen belongs to the phenylalkanoic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was developed in the 1960s as a potent inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. While structurally similar to ibuprofen, the substitution of a fluorine atom and a phenyl ring (forming a biphenyl system) in flurbiprofen significantly enhances its anti-inflammatory potency. This is a clear illustration of how fluorine substitution can modulate biological activity.

II. Physicochemical Properties: The Impact of Trifluoromethylation

The introduction of a trifluoromethyl group in place of a methyl or hydrogen substituent dramatically alters a molecule's key physicochemical parameters. These changes are central to the improved pharmacological profiles often observed with this substitution.

The strong electron-withdrawing nature of the CF₃ group increases the acidity of the carboxylic acid moiety, resulting in a lower pKa. This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.[7]

Furthermore, the trifluoromethyl group is significantly more lipophilic than a methyl group. This increased lipophilicity, often quantified by a higher LogP value, can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier.[7] However, this must be carefully balanced, as excessive lipophilicity can lead to decreased aqueous solubility and potential off-target effects.

| Property | Phenylpropanoic Acid (Approx.) | 3-(3-(Trifluoromethyl)phenyl)propanoic Acid |

| Molecular Weight | ~150 g/mol | 218.17 g/mol [3] |

| pKa | ~4.5 | 4.56[3] |

| LogP | ~2.2 | 2.41[4] |

Note: The pKa of 3-(3-(Trifluoromethyl)phenyl)propanoic acid is not significantly lower in this specific case, likely due to the meta-position of the CF3 group. The effect is more pronounced when the group is closer to the carboxylic acid.

| Property | Ibuprofen | Flurbiprofen |

| Molecular Weight | 206.29 g/mol | 244.26 g/mol |

| pKa | ~4.9 | 4.03[8] |

| LogP | ~3.97 | 4.16[8] |

III. Synthetic Strategies and Methodologies

The synthesis of trifluoromethyl-substituted phenylpropanoic acids can be approached in several ways, generally involving either the construction of the phenylpropanoic acid scaffold with a pre-trifluoromethylated starting material or the introduction of the trifluoromethyl group at a later stage.

A. Synthesis from Trifluoromethylated Precursors

A common and reliable strategy involves utilizing commercially available trifluoromethyl-substituted aromatic compounds as starting materials.

Caption: Synthesis of 3-(3-(Trifluoromethylphenyl)propanoic acid via hydrogenation.

Experimental Protocol: Synthesis of 3-(3-Trifluoromethylphenyl)propanoic Acid [3]

-

Dissolution: Dissolve 3-trifluoromethylcinnamic acid (100 g, 0.463 mol) in methanol (1.0 L) in a hydrogenation reactor.

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (3 g).

-

Hydrogenation: Carry out the hydrogenation reaction under a hydrogen pressure of 1 kg/cm ² at 250 °C for approximately 10 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst and wash the catalyst with methanol (100 mL).

-

Isolation: Distill the filtrate under reduced pressure to remove the methanol, yielding crude 3-(3-trifluoromethylphenyl)propanoic acid (100 g, 100% yield).

B. Construction of the Phenylpropanoic Acid Moiety

For 2-arylpropanoic acids, a common route involves the use of a Grignard reaction followed by carboxylation or reaction with a suitable electrophile.

Sources

- 1. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FENFLURAMINE | 458-24-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 585-50-2|3-(3-(Trifluoromethyl)phenyl)propanoic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Structural Analogs of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid and its structural analogs. As a chiral β-amino acid, this compound serves as a valuable scaffold in medicinal chemistry, primarily due to the strategic incorporation of a trifluoromethyl group, which can significantly enhance pharmacokinetic properties such as metabolic stability and lipophilicity. This document delves into the synthesis, potential biological targets, and the methodologies for evaluating the activity of these compounds, with a focus on their role as potential modulators of the GABAergic system.

Introduction: The Significance of Trifluoromethylated β-Amino Acids

This compound belongs to the class of β-phenyl-β-alanines. The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring is a well-established strategy in drug design to improve a molecule's metabolic stability and its ability to cross the blood-brain barrier.[1] The specific (S)-enantiomer is of particular interest due to the stereoselectivity often observed in biological systems, where one enantiomer may exhibit significantly higher potency or a different pharmacological profile compared to its mirror image.

The structural similarity of these compounds to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, positions them as compounds of interest for neurological research and the development of therapeutics targeting GABA receptors.[2][3] Analogs of GABA, such as baclofen and phenibut, have found clinical applications in treating conditions like spasticity and anxiety. The exploration of structural analogs of this compound is therefore a rational approach to discovering novel modulators of GABAergic neurotransmission with potentially improved therapeutic profiles.

Enantioselective Synthesis of Structural Analogs

The synthesis of enantiomerically pure β-amino acids is a critical step in the drug discovery process. Several methodologies have been developed for the asymmetric synthesis of these compounds, ensuring the production of the desired (S)-enantiomer.[4][5] A common and effective strategy involves the asymmetric hydrogenation of a suitable prochiral precursor.

Core Synthetic Strategy: Asymmetric Hydrogenation

A robust method for the synthesis of (S)-3-Amino-3-(aryl)propanoic acids involves the asymmetric hydrogenation of β-aminoacrylates catalyzed by a chiral rhodium or ruthenium complex. This approach offers high enantioselectivity and is amenable to the synthesis of a variety of analogs with different substituents on the aromatic ring.

Diagram of the General Synthetic Workflow

Caption: General workflow for the enantioselective synthesis of (S)-β-aryl-β-amino acids.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization for specific analogs.

Step 1: Synthesis of (Z)-methyl 3-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)acrylate

-

To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous toluene, add tert-butyl carbamate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-16 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude N-Boc-imine.

-

Dissolve the crude imine in anhydrous THF and cool to -78 °C.

-

In a separate flask, prepare a solution of the ketene silyl acetal of methyl acetate by reacting methyl acetate (1.5 eq) with a suitable base (e.g., lithium diisopropylamide) in anhydrous THF at -78 °C.

-

Add the ketene silyl acetal solution to the imine solution dropwise and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the (Z)-β-aminoacrylate.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the (Z)-β-aminoacrylate (1.0 eq) in degassed methanol.

-

Add a chiral ruthenium or rhodium catalyst, such as a Ru(BINAP) complex (e.g., 0.5-1 mol%).

-

Pressurize the reactor with hydrogen gas (5-10 atm) and stir the mixture at room temperature for 24-48 hours.

-

Carefully release the pressure and concentrate the reaction mixture.

-

Purify the product by column chromatography to obtain the protected (S)-β-amino ester.

Step 3: Deprotection

-

Dissolve the protected (S)-β-amino ester in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.

-

Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the final product, this compound, as a salt.

-

The free amino acid can be obtained by neutralization with a suitable base and subsequent purification if necessary.

Structural Analogs for Comparative Analysis

To understand the structure-activity relationship (SAR), it is essential to synthesize and evaluate a series of structural analogs. Key modifications include altering the position of the trifluoromethyl group and removing it altogether to serve as a baseline.

| Compound | Structure | Rationale for Inclusion |

| This compound | (Core Compound) | The primary focus of the study. |

| (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | (Ortho-isomer) | To investigate the effect of steric hindrance and altered electronic distribution near the chiral center. |

| (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | (Meta-isomer) | To assess the impact of the trifluoromethyl group's position on receptor binding and activity. |

| (S)-3-Amino-3-phenylpropanoic acid | (Unsubstituted Analog) | To establish the baseline activity of the β-phenyl-β-alanine scaffold and determine the contribution of the trifluoromethyl group. |

Biological Evaluation at GABA Receptors

The primary hypothesized molecular targets for these compounds are GABA receptors, specifically the GABA-B receptor, due to their structural similarity to known GABA-B agonists.[6] A thorough biological evaluation involves assessing the binding affinity and functional activity of the synthesized analogs at these receptors.

Radioligand Binding Assays for GABA-B Receptors

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[7][8][9] This is achieved by measuring the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Diagram of the Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [³H]-Baclofen Binding Assay for GABA-B Receptors

-

Membrane Preparation:

-

Homogenize rat brain tissue in a Tris-HCl buffer containing CaCl₂.

-

Perform a series of centrifugation and resuspension steps to wash the membranes and remove endogenous GABA.[7]

-

Determine the protein concentration of the final membrane suspension.

-

-

Binding Assay:

-

In a 96-well plate, add the prepared membrane homogenate to each well.

-

Add increasing concentrations of the test compound (e.g., this compound or its analogs).

-

Add a fixed concentration of the radioligand, [³H]-baclofen.

-

For non-specific binding control wells, add a high concentration of unlabeled GABA or baclofen.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[9]

-

-

Assay Termination and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.[8]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays: Electrophysiology

Electrophysiological techniques, such as the two-electrode voltage clamp using Xenopus oocytes expressing GABA-B receptors, can be used to measure the functional activity of the compounds.[2][10] These assays determine whether a compound is an agonist, antagonist, or allosteric modulator of the receptor.

Diagram of the Electrophysiological Recording Setup

Caption: Simplified diagram of a two-electrode voltage clamp setup for functional assays.

General Protocol for Two-Electrode Voltage Clamp

-

Oocyte Preparation:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the subunits of the human GABA-B receptor (GABA-B1 and GABA-B2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

-

Apply the test compound alone to determine if it has any direct agonist activity.

-

Co-apply the test compound with GABA to determine if it potentiates or inhibits the GABA-induced current, indicating positive or negative allosteric modulation, respectively.

-

Wash the oocyte with the saline solution between applications.

-

-

Data Analysis:

-

Measure the amplitude of the current responses.

-

Construct concentration-response curves for the test compounds.

-

Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Structure-Activity Relationship (SAR) and Data Interpretation

By comparing the binding affinities and functional activities of the synthesized analogs, a structure-activity relationship can be established. This analysis provides insights into how the position and presence of the trifluoromethyl group influence the interaction with the GABA-B receptor.

Hypothetical Comparative Data Table

| Compound | GABA-B Binding Affinity (Ki, μM) | Functional Activity (EC₅₀ or % Modulation) |

| This compound | Data to be determined | Data to be determined |

| (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | Data to be determined | Data to be determined |

| (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | Data to be determined | Data to be determined |

| (S)-3-Amino-3-phenylpropanoic acid | Data to be determined | Data to be determined |

| Baclofen (Reference Compound) | Literature Value | Literature Value |

Note: The data in this table is hypothetical and serves as a template for organizing experimental results.

Interpretation of Potential Outcomes:

-

Higher affinity of trifluoromethylated analogs compared to the unsubstituted analog: This would suggest a favorable interaction of the trifluoromethyl group with a specific sub-pocket within the receptor's binding site.

-

Differences in affinity/activity between the ortho-, meta-, and para-isomers: This would indicate that the spatial orientation of the trifluoromethyl group is critical for optimal receptor binding. For example, steric hindrance from the ortho-substituent might decrease affinity, while the electronic properties of the para-substituent might enhance it.

-

Agonist vs. Modulatory Activity: The electrophysiology data will reveal the functional consequence of binding. A compound that activates the receptor in the absence of GABA is a direct agonist, while one that only enhances the effect of GABA is a positive allosteric modulator.

Conclusion and Future Directions

This technical guide outlines a systematic approach to the synthesis and biological evaluation of structural analogs of this compound as potential modulators of GABA-B receptors. The enantioselective synthesis provides access to stereochemically pure compounds, which are essential for pharmacological studies. The combination of radioligand binding assays and electrophysiological recordings allows for a comprehensive characterization of their affinity and functional activity.

The data generated from these studies will be invaluable for establishing a clear structure-activity relationship, guiding the design of future analogs with improved potency, selectivity, and pharmacokinetic properties. Further research could involve exploring a wider range of substituents on the phenyl ring and modifications to the amino acid backbone to further probe the chemical space around this promising scaffold.

References

-

Characterization of GABA Receptors. (n.d.). In Current Protocols in Neuroscience. John Wiley & Sons, Inc. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Zhang, Y., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

-

Kumar, A., & Kumar, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). [Link]

-

Li, W., et al. (2019). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 6(19), 3466-3470. [Link]

-

Schätzle, S., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(1), 1-13. [Link]

-

Xie, J.-H., et al. (2020). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications, 56(8), 1251-1254. [Link]

-

Enna, S. J., & Möhler, H. (2007). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]

-

Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. Progress in Brain Research, 160, 59-87. [Link]

-

Wróbel, T. M., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(15), 11468-11494. [Link]

-

Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. [Link]

-

Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

-

Tennant, R. B., et al. (2006). GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. Journal of Neurophysiology, 96(4), 1648-1660. [Link]

-

Pérez-Sánchez, H., et al. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 27(19), 6296. [Link]

- Ortho-McNeil Pharmaceutical, Inc. (2000). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

O'Hagan, D., et al. (2007). 3-fluoro-GABA Enantiomers: Exploring the Conformation of GABA Binding to GABAA Receptors and GABA Aminotransferase. Current Topics in Medicinal Chemistry, 7(14), 1366-1374. [Link]

-

Chambon, J. P., et al. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences of the United States of America, 82(6), 1832-1836. [Link]

-

Kumar, P., & Mishra, A. K. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-13. [Link]

-

Colby, D. A., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. ACS Medicinal Chemistry Letters, 9(5), 455-460. [Link]

-

Yamamoto, I., et al. (2011). Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABAC receptors. Chemical Communications, 47(28), 7956-7958. [Link]

-

Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric Acid Type B (GABA B ) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Bioorganic & Medicinal Chemistry Letters, 28(16), 2727-2731. [Link]

Sources

- 1. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Abstract

(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the 4-(trifluoromethyl)phenyl moiety imparts unique properties, including increased lipophilicity and metabolic stability, making it a valuable building block for novel therapeutics. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in synthesis, quality control, and regulatory filings. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As direct experimental spectra are not widely consolidated in the public domain, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust, predicted spectral profile. We delve into the causality behind experimental choices, provide detailed protocols for data acquisition, and offer insights into spectral interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of this compound comprises a chiral center at the C3 position (β-carbon), a methylene group (C2), a carboxylic acid, and a para-substituted trifluoromethylphenyl ring. Each of these features gives rise to distinct and predictable signals in NMR and MS analyses.

-

Chiral Center (C3): The proton at this position (Hβ) is adjacent to the methylene protons (Hα), leading to characteristic spin-spin coupling.

-

Aromatic System: The para-substitution results in an AA'BB' spin system for the aromatic protons, which often simplifies to a pattern resembling two doublets. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the chemical shifts of the aromatic protons and carbons.

-

Trifluoromethyl Group (-CF₃): This group is silent in ¹H NMR but is a key indicator in ¹⁹F NMR and influences the ¹³C NMR spectrum, where the carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms.

-

Labile Protons: The amine (-NH₂) and carboxylic acid (-OH) protons are exchangeable and their observation in ¹H NMR is highly dependent on the solvent, concentration, and temperature.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The acquisition of high-resolution NMR spectra is fundamental to confirming the identity and purity of the compound. The choice of solvent is critical; while deuterated chloroform (CDCl₃) is common, amino acids often exhibit poor solubility. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it effectively solubilizes polar compounds and allows for the observation of exchangeable -NH₂ and -OH protons.

Predicted ¹H NMR Data

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Predicted δ (ppm) | Multiplicity | Approx. J (Hz) | Integration | Assignment | Rationale |

| ~12.3 | Broad Singlet | N/A | 1H | -COOH | The carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange. |

| ~7.75 | Doublet | J ≈ 8.4 Hz | 2H | Ar-H (ortho to -CF₃) | These protons are deshielded by the strong electron-withdrawing effect of the adjacent -CF₃ group. They appear as a doublet due to coupling with the protons ortho to the amino-alkyl substituent.[1] |

| ~7.60 | Doublet | J ≈ 8.4 Hz | 2H | Ar-H (ortho to Cβ) | These protons are slightly more shielded than their counterparts and couple with the protons ortho to the -CF₃ group.[1] |

| ~4.40 | Triplet | J ≈ 7.0 Hz | 1H | -CH(β) | This benzylic proton is deshielded by the adjacent aromatic ring and the amino group. It appears as a triplet due to coupling with the two diastereotopic methylene protons at the C2 position. |

| ~2.70 | Doublet | J ≈ 7.0 Hz | 2H | -CH₂(α) | These methylene protons are adjacent to the electron-withdrawing carboxylic acid group and the chiral C3 center. They couple with the C3 proton, resulting in a doublet. Diastereotopicity may lead to a more complex pattern (e.g., doublet of doublets). |

| ~2.10 | Broad Singlet | N/A | 2H | -NH₂ | The chemical shift of amine protons is variable. The signal is often broad due to quadrupolar relaxation and exchange with residual water in the solvent. |

Predicted ¹³C NMR Data

-

Spectrometer Frequency: 101 MHz

-

Solvent: DMSO-d₆

| Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |

| ~173.0 | Singlet | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this highly deshielded region. |

| ~146.0 | Singlet | Ar-C (ipso to Cβ) | The ipso-carbon attached to the amino-alkyl group. |

| ~128.0 | Singlet | Ar-CH (ortho to Cβ) | Aromatic methine carbons. |

| ~126.5 | Quartet (J ≈ 32 Hz) | Ar-C (ipso to -CF₃) | This carbon is directly attached to the -CF₃ group and its signal is split into a quartet due to one-bond coupling with the three fluorine atoms.[2] |

| ~125.5 | Quartet (J ≈ 4 Hz) | Ar-CH (ortho to -CF₃) | These carbons are two bonds away from the fluorine atoms, and their signal is split into a smaller quartet.[2] |

| ~124.0 | Quartet (J ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself exhibits a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet. Its chemical shift is significantly influenced by the attached fluorine atoms.[2] |

| ~52.0 | Singlet | -CH(β) | The benzylic carbon bearing the amino group. |

| ~42.0 | Singlet | -CH₂(α) | The methylene carbon adjacent to the carboxylic acid. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and elucidating the structure through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids as it is a "soft" ionization technique that typically preserves the molecular ion.[3]

Predicted High-Resolution MS (HRMS) Data

-

Technique: ESI-TOF (Electrospray Ionization - Time of Flight)

-

Mode: Positive Ion

-

Molecular Formula: C₁₀H₁₀F₃NO₂

-

Molecular Weight: 233.19 g/mol

-

Predicted [M+H]⁺: 234.0736 (Calculated for C₁₀H₁₁F₃NO₂⁺)

The primary ion observed would be the protonated molecule [M+H]⁺. The high resolution measurement allows for confirmation of the elemental composition.

Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 234.07) would provide structural confirmation. Common fragmentation pathways for β-amino acids include losses from the carboxylic acid group and cleavages of the aliphatic chain.

| Precursor Ion (m/z) | Predicted Fragment (m/z) | Neutral Loss | Fragment Identity/Rationale |

| 234.07 | 217.07 | NH₃ | Loss of ammonia from the protonated amine is a common fragmentation pathway. |

| 234.07 | 188.06 | HCOOH | Loss of formic acid (46.01 Da) is a characteristic fragmentation of protonated carboxylic acids. |

| 234.07 | 171.06 | HCOOH + NH₃ | Sequential loss of formic acid and ammonia. |

| 234.07 | 145.05 | C₄H₄F₃ | Cleavage of the Cβ-Ar bond, loss of the trifluoromethylphenyl group. |

Experimental Protocols & Workflow

Adherence to standardized protocols is crucial for obtaining reproducible and high-quality data. The following sections detail the recommended procedures.

Sample Preparation

-

Compound: this compound, solid.

-

Purity Check: Ensure compound purity (>98%) using a primary method like HPLC-UV before detailed spectroscopic analysis.

-

NMR Sample: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

MS Sample: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. For analysis, dilute this stock solution to approximately 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

NMR Data Acquisition Protocol

-

Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Temperature: Set probe temperature to 298 K (25 °C).

-

Tuning and Matching: Tune and match the probe for ¹H frequency.

-

Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Experiment:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 scans, depending on concentration.

-

-

¹³C NMR Experiment:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (e.g., -10 to 230 ppm).

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

-

Data Processing:

-

Apply a gentle exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) before Fourier transformation.

-

Perform phase correction and baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum (δ 39.52 ppm).

-

Integrate the ¹H signals and pick peaks for both spectra.

-

MS and MS/MS Data Acquisition Protocol

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Infusion: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Positive Mode):

-

Capillary Voltage: +3.5 to +4.5 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 8-10 L/min at 200 °C.

-

-

Full Scan MS (MS1):

-

Mass Range: m/z 50-500.

-

Acquisition Rate: 1 spectrum/second.

-

Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

-

-

Tandem MS (MS/MS):

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z ~234.07) in the quadrupole.

-

Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) with a collision gas (e.g., argon or nitrogen) to induce fragmentation.

-

Product Ion Scan: Scan the product ions in the TOF or Orbitrap analyzer.

-

Visualized Workflows

Overall Analytical Workflow

Caption: Workflow for spectroscopic characterization.

Predicted MS/MS Fragmentation Pathway

Caption: Key predicted ESI-MS/MS fragmentations.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By grounding these predictions in the fundamental principles of NMR and mass spectrometry and drawing parallels with structurally similar molecules, we have constructed an authoritative resource for scientists. The detailed protocols and workflow diagrams serve as practical tools for researchers aiming to characterize this and other novel β-amino acids. Rigorous spectroscopic analysis, as outlined here, is a non-negotiable step in the journey of a chemical entity from a research lab to a potential therapeutic agent, ensuring its identity, purity, and structural integrity.

References

-

PrecisionFDA. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Site-Selective C(sp2)-H Bond Trifluoromethylation of α,β-Unsaturated Carbonyl Compounds. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved January 14, 2026, from [Link]

-

Matrix Science. (n.d.). Peptide fragmentation. Retrieved January 14, 2026, from [Link]

Sources

The Strategic Incorporation of Chiral β-Amino Acids in Modern Drug Discovery: A Technical Guide

Abstract

Chiral β-amino acids have emerged from the shadow of their α-amino acid counterparts to become indispensable building blocks in modern medicinal chemistry. Their unique structural attributes—an additional carbon in the backbone—bestow peptides and small molecules with profound pharmacological advantages, including enhanced proteolytic stability and the ability to form unique, stable secondary structures. This guide provides an in-depth analysis of the core strategies for the stereoselective synthesis of chiral β-amino acids, explores the structural and functional consequences of their integration into peptide-based therapeutics, and examines their successful application in FDA-approved drugs. We offer field-proven insights into experimental design, present detailed methodologies for key synthetic transformations, and provide a forward-looking perspective on the expanding role of these versatile synthons in the future of drug development.

Introduction: The "Backbone" of Innovation in Medicinal Chemistry

For decades, drug discovery has been dominated by molecules built from α-amino acids, the fundamental components of proteins. However, therapeutics derived from these natural building blocks, particularly peptides, are often plagued by rapid degradation by proteases in the body, limiting their oral bioavailability and in vivo efficacy. The strategic introduction of chiral β-amino acids offers a robust solution to this challenge.

The repositioning of the amino group to the β-carbon (Figure 1) fundamentally alters the peptide backbone, rendering it resistant to cleavage by common proteases.[1][2] This increased stability is a cornerstone of their value in drug design. Furthermore, the expanded backbone provides access to a new world of conformational possibilities. Peptides incorporating β-amino acids can fold into unique and highly stable helical and sheet structures that are not accessible to natural peptides.[3][4] This allows for the precise spatial arrangement of side chains to mimic or block biological interactions with high affinity and specificity, making them powerful tools for modulating protein-protein interactions or acting as receptor agonists or antagonists.

This guide will dissect the critical aspects of leveraging chiral β-amino acids, from their complex synthesis to their triumphant application in blockbuster drugs, providing researchers and drug development professionals with a comprehensive technical resource.

Stereoselective Synthesis: Crafting the Chiral Core

The therapeutic efficacy of a β-amino acid is intrinsically linked to its stereochemistry. Consequently, the development of robust, scalable, and highly stereoselective synthetic methods is of paramount importance. The choice of synthetic strategy is often dictated by the desired substitution pattern, the required scale, and the availability of starting materials. Here, we detail the most powerful and field-proven methodologies.

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation is a highly atom-economical and efficient method for establishing the chiral center of β-amino acids. This approach typically involves the hydrogenation of a prochiral β-enamido ester or a related enamide using a chiral transition metal catalyst, most commonly based on rhodium (Rh) or ruthenium (Ru).

Causality Behind Experimental Choices: The success of this reaction hinges on the design of the chiral ligand, which coordinates to the metal center and orchestrates the stereoselective delivery of hydrogen to one face of the double bond. Ligands from the Josiphos, DuPHOS, and Binaphane families have proven exceptionally effective. The choice of solvent can also be critical; polar solvents like methanol or ethanol are common, but halogenated solvents may be required for specific substrates. The pressure of hydrogen gas is another key parameter that is optimized to ensure complete conversion without over-reduction or side reactions.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine ligand (e.g., (S,S)-Me-DuPHOS, 1.1 mol%) are dissolved in a degassed solvent (e.g., methanol). The solution is stirred for 20-30 minutes to allow for complex formation.

-

Reaction Setup: The β-enamido ester substrate is dissolved in the reaction solvent in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 psi).

-

Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25°C) and monitored by TLC or HPLC until the starting material is consumed.

-

Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched β-amino ester.

Data Presentation: Asymmetric Hydrogenation Performance

| Catalyst/Ligand | Substrate Type | Yield (%) | ee (%) | Reference |

| Rh/(R,R)-Me-DuPHOS | (Z)-β-Acylaminoacrylates | >95 | >98 | [5] |

| Rh/(S,S)-Ph-BPE | β-Fluoroalkyl β-enamino esters | 85-95 | 90-96 | [6] |

| Rh/(R)-SDP | (Z)-β-branched enamides | >99 | 88-96 | [7] |

| Ru/BINAP | β-Keto esters (reductive amination) | ~90 | >99 | [8] |

Organocatalytic Mannich and Michael Reactions

The rise of organocatalysis has provided powerful, metal-free alternatives for synthesizing chiral β-amino acids. The asymmetric Mannich reaction, which involves the addition of a ketone or other enolizable carbonyl compound to an imine, is a particularly direct route.

Causality Behind Experimental Choices: Chiral organocatalysts, such as proline derivatives or bifunctional thioureas, are used to control the stereochemical outcome.[9][10] These catalysts activate the reactants through the formation of transient chiral enamines or by orienting the substrates through hydrogen bonding. The choice between a one-pot, three-component reaction (aldehyde, amine, and ketone) or a two-component reaction (pre-formed imine and ketone) depends on the stability and reactivity of the substrates. Solvents are chosen to ensure solubility of all components while favoring the desired catalytic cycle.

Experimental Protocol: Organocatalytic Decarboxylative Mannich Reaction [11]

-

Reaction Setup: To a solution of the N-protected imine (1.0 equiv) and a chiral bifunctional thiourea catalyst (5-10 mol%) in an appropriate solvent (e.g., diethyl ether) at room temperature, add the β-keto acid (1.5 equiv).

-

Reaction Progress: Stir the reaction mixture for 12-24 hours. The progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is purified directly by flash column chromatography on silica gel to afford the chiral β-amino ketone.

Arndt-Eistert Homologation of α-Amino Acids

The Arndt-Eistert synthesis is a classic and reliable method for converting a readily available chiral α-amino acid into its corresponding β-amino acid, thus extending the carbon backbone by one atom.[12][13] This method is particularly valuable as it leverages the vast chiral pool of natural and unnatural α-amino acids.

Causality Behind Experimental Choices: The key steps are the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent silver-catalyzed Wolff rearrangement to form a ketene, which is then trapped by a nucleophile (e.g., water or an alcohol).[13][14] The primary challenge is the use of diazomethane, which is toxic and explosive. Modern protocols often utilize safer alternatives like diazo(trimethylsilyl)methane or generate diazomethane in situ in flow chemistry systems to mitigate risk.[15] The Wolff rearrangement generally proceeds with retention of stereochemistry at the α-carbon of the original amino acid.

Impact on Peptide Structure and Function

The inclusion of β-amino acids has profound consequences for the structure and, consequently, the function of peptides.

Enhanced Proteolytic Stability

One of the most significant advantages of β-amino acids is the dramatic increase in resistance to enzymatic degradation.[1] Natural proteases are evolved to recognize and cleave the amide bonds between α-amino acids. The altered backbone conformation of β-peptides or mixed α,β-peptides disrupts this recognition, effectively "cloaking" the peptide from proteolytic attack.[2] This enhanced stability translates directly to a longer in vivo half-life, a critical attribute for any peptide-based drug candidate. Studies have shown that even a single α → β substitution can significantly hamper degradation by enzymes like trypsin, chymotrypsin, and pronase.[2]

Induction of Stable Secondary Structures

While short α-peptides are often conformationally flexible in solution, β-peptides exhibit a remarkable propensity to adopt stable, well-defined secondary structures.[3] Depending on the substitution pattern (β², β³, or cyclic), β-peptides can form various helices (10-helix, 12-helix, 14-helix) and stable sheet or turn structures.[4] This ability to pre-organize into a specific conformation is a powerful tool in drug design. It allows for the creation of rigid scaffolds that can present side chains in a precise three-dimensional arrangement, enabling high-affinity binding to biological targets like protein surfaces or receptor binding pockets. This contrasts with the entropic penalty that flexible α-peptides must pay upon binding.

Case Study: Chiral β-Amino Acids in Approved Drugs

The theoretical advantages of β-amino acids have been validated by their successful incorporation into numerous marketed drugs.

Sitagliptin (Januvia®): A Revolution in Diabetes Treatment

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The key to its efficacy is the chiral β-amino acid moiety, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

-

Role of the β-Amino Acid: The β-amino group and the trifluorophenyl side chain are critical for binding to the active site of the DPP-4 enzyme. The specific (R)-configuration is essential for its potent inhibitory activity. The β-amino acid structure provides the optimal scaffold to position these key pharmacophores for interaction with the enzyme's S1 and S2 pockets.

-

Synthesis: The industrial synthesis of Sitagliptin has evolved significantly, highlighting the importance of efficient stereoselective methods. An early route involved the asymmetric hydrogenation of an enamine using a rhodium catalyst with a ferrocenyl-based phosphine ligand (a Josiphos-type ligand).[8] More recently, Merck, in collaboration with Codexis, developed a groundbreaking biocatalytic process using an engineered ω-transaminase.[16] This enzyme converts a prochiral ketone precursor directly into the desired (R)-β-amino acid with exceptional enantioselectivity (>99.9% ee), showcasing the power of biocatalysis for producing chiral amines on an industrial scale.[8][17]

Fluoroquinolone Antibiotics: Balofloxacin and Gemifloxacin

Several fluoroquinolone antibiotics incorporate chiral cyclic β-amino acid derivatives as part of their C-7 side chain, which is crucial for their antibacterial spectrum and potency.

-

Balofloxacin: Contains a chiral 3-aminopyrrolidine moiety. The stereochemistry of this ring influences the drug's interaction with bacterial DNA gyrase and topoisomerase IV.[18]

-

Gemifloxacin: Features a chiral (aminomethyl)pyrrolidine derivative. The specific stereoisomer used is critical for its enhanced activity against key respiratory pathogens, including Streptococcus pneumoniae.

The synthesis of these complex side chains relies heavily on modern asymmetric synthesis, often starting from chiral pool materials or employing stereoselective ring-forming reactions.

Table of Selected Drugs Containing Chiral β-Amino Acid Moieties

| Drug Name | Therapeutic Area | Chiral β-Amino Acid Moiety | Key Role |

| Sitagliptin | Anti-diabetic | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | DPP-4 enzyme inhibition; essential for binding |

| Balofloxacin | Antibiotic | (S)-3-Aminopyrrolidine derivative | DNA gyrase/topoisomerase IV inhibition |

| Gemifloxacin | Antibiotic | Chiral (aminomethyl)pyrrolidine | Enhanced activity against S. pneumoniae |

| Vaborbactam | β-Lactamase Inhibitor | Cyclic boronic acid β-amino acid analog | Covalent inhibition of β-lactamase enzymes |

Conclusion and Future Outlook

Chiral β-amino acids have firmly established their place as high-value building blocks in drug discovery. Their ability to confer proteolytic resistance and induce predictable, stable secondary structures provides a powerful platform for overcoming the traditional limitations of peptide-based therapeutics and for designing novel small-molecule inhibitors.

The continued advancement in synthetic methodologies—particularly in asymmetric catalysis and biocatalysis—is making a wider array of structurally diverse and enantiomerically pure β-amino acids more accessible than ever before. This expanding chemical toolbox will undoubtedly fuel the development of next-generation therapeutics targeting complex biological systems. As we move forward, we can expect to see chiral β-amino acids play an even more prominent role in the creation of potent, stable, and highly specific drugs for a wide range of diseases.

References

A comprehensive, numbered list of all cited sources will be generated here, including titles, sources, and verifiable URLs.

Sources

- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beta-peptide - Wikipedia [en.wikipedia.org]

- 4. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]

- 12. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Arndt-Eistert Homologation | Ambeed [ambeed.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. KR101565439B1 - Enzymatic production method of optically active beta-amino acids including intermediate for the synthesis of sitagliptin - Google Patents [patents.google.com]

- 18. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced pharmacological profiles. (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid that has emerged as a critical building block for drug discovery professionals. Its architecture combines two features of high strategic value: a β-amino acid backbone and a trifluoromethyl-substituted phenyl ring.

The β-amino acid structure provides a foundational element for constructing peptidomimetics—molecules that mimic natural peptides but exhibit improved stability against enzymatic degradation.[1][2] This resistance to proteolysis is a crucial attribute for enhancing a drug's in vivo half-life.[3] The trifluoromethyl (CF3) group, on the other hand, is a cornerstone of contemporary drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] The specific (S)-stereochemistry is often crucial for precise interaction with chiral biological targets like enzymes and receptors.

This guide offers a comprehensive technical overview of this compound, detailing its identifiers, physicochemical properties, a conceptual enantioselective synthesis, its role in drug design, and rigorous analytical methods for its characterization.

Section 1: Compound Identification and Core Data

Precise identification is the foundation of all scientific work. The following table summarizes the key identifiers and molecular data for the target compound. While a specific CAS number for the (S)-enantiomer is not distinctly cataloged in all public databases, it is often referenced under the racemic entry. For clarity, identifiers for the racemate are also provided.

| Identifier | Value | Source |

| Compound Name | This compound | - |

| Synonyms | (S)-β-(p-Trifluoromethylphenyl)alanine | - |

| CAS Number (Racemic) | 180263-44-9 | [7][8] |

| Molecular Formula | C10H10F3NO2 | [7] |

| Molecular Weight | 233.19 g/mol | [7] |

| IUPAC Name | (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | - |

| InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | - |

| InChIKey | ABDRZHVLIRZFQO-VKHMYHEASA-N | - |

| Canonical SMILES | C1=CC(=CC=C1N)C(F)(F)F | - |

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both experimental and biological systems.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | Supplier Data |

| XLogP3 | -0.5 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 3 | [7] |

| Exact Mass | 233.06636305 Da | [7] |

| Polar Surface Area | 63.3 Ų | [7] |

| Storage Conditions | For long-term storage, refrigeration at 2-8 °C in a well-sealed, light-protected container is recommended. | General Practice |

Section 3: Enantioselective Synthesis: A Conceptual Workflow

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. A robust strategy involves the asymmetric hydrogenation of a prochiral enamine precursor, a method known for its high stereoselectivity.[9] The following protocol outlines a conceptual, multi-step synthesis to yield the desired (S)-enantiomer.

Causality Behind Experimental Choices:

-

Step 1 (Condensation): The Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and malonic acid creates the carbon backbone and sets the stage for the introduction of the amine. Using ammonium acetate provides both the ammonia source and the basic catalyst needed for the reaction.

-

Step 2 (Asymmetric Hydrogenation): This is the chirality-inducing step. A chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., BINAP), is used. The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the C=C double bond preferentially, thus establishing the (S)-stereocenter.

-

Step 3 (Hydrolysis): The final step is a simple acid-catalyzed hydrolysis to convert the ester or amide intermediate into the final carboxylic acid product.

Detailed Step-by-Step Methodology:

-

Step 1: Synthesis of β-(4-(trifluoromethyl)phenyl)acrylic acid.

-

To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine, add a catalytic amount of piperidine.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the acrylic acid derivative.

-

-

Step 2: Asymmetric Amination/Hydrogenation.

-

The acrylic acid derivative is converted to a suitable precursor for asymmetric hydrogenation. A common approach is the formation of an enamine ester.

-